

# Clesacostat in Nonalcoholic Steatohepatitis (NASH): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Clesacostat** (GS-0976), an Acetyl-CoA Carboxylase (ACC) inhibitor, for the treatment of Nonalcoholic Steatohepatitis (NASH). While clinical trial data on **Clesacostat**'s efficacy specifically in patients non-responsive to other NASH therapies is not yet available, this document summarizes its performance in the broader NASH population from key clinical trials. We compare these findings with data from other notable NASH therapies in development to offer a comprehensive overview for researchers and drug development professionals.

#### **Clesacostat: Mechanism of Action**

**Clesacostat** is a potent and selective inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, **Clesacostat** aims to reduce the synthesis of new fatty acids in the liver, a central process in the pathogenesis of NASH.





Click to download full resolution via product page

Clesacostat's inhibition of the De Novo Lipogenesis pathway.

#### **Efficacy of Clesacostat in Clinical Trials**

The efficacy of **Clesacostat** has been evaluated in Phase 2 clinical trials, both as a monotherapy and in combination with the Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, Ervogastat.

## Clesacostat (GS-0976) Monotherapy in NASH (NCT02856555)

This Phase 2, randomized, placebo-controlled trial assessed the efficacy and safety of two doses of **Clesacostat** (5 mg and 20 mg) administered daily for 12 weeks in patients with NASH



and liver fibrosis stages F1-F3.[1][2]

#### Quantitative Efficacy Data

| Endpoint                                                     | Placebo (n=26) | Clesacostat 5 mg<br>(n=51) | Clesacostat 20 mg<br>(n=49)                       |
|--------------------------------------------------------------|----------------|----------------------------|---------------------------------------------------|
| Median Relative<br>Change in Hepatic<br>Steatosis (MRI-PDFF) | -              | -                          | Statistically significant decrease vs. placebo[1] |
| Median Relative Change in Triglycerides (TG) from Baseline   | -4%            | +13%                       | +11%[1]                                           |
| Reduction in TIMP-1<br>(Fibrosis Marker)                     | -              | No significant difference  | Statistically significant decrease vs. placebo[2] |

Note: Specific percentages for the primary endpoint were not detailed in the initial press release.

## Clesacostat and Ervogastat Combination Therapy in NASH (MIRNA Trial - NCT04321031)

The MIRNA trial was a Phase 2, randomized, double-blind study evaluating the efficacy and safety of Ervogastat monotherapy and in combination with **Clesacostat** over 48 weeks in patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[3][4]

Quantitative Efficacy Data



| Endpoint                                                         | Placebo | Ervogastat 150 mg<br>+ Clesacostat 5 mg     | Ervogastat 300 mg<br>+ Clesacostat 10<br>mg |
|------------------------------------------------------------------|---------|---------------------------------------------|---------------------------------------------|
| MASH Resolution without Worsening of Fibrosis                    | -       | Significantly more patients vs. placebo[4]  | Significantly more patients vs. placebo[4]  |
| ≥1-Stage Fibrosis Improvement without Worsening of MASH          | -       | Not significantly different from placebo[4] | Not significantly different from placebo[4] |
| Composite Endpoint Met (MASH resolution or fibrosis improvement) | 38%     | 66%[4]                                      | 63%[4]                                      |
| Increase in<br>Triglycerides from<br>Baseline                    | -       | ~25%                                        | ~50%[4]                                     |

# Experimental Protocols Clesacostat Monotherapy Trial (NCT02856555) Workflow





Click to download full resolution via product page

Workflow for the **Clesacostat** monotherapy Phase 2 trial.

Methodology: This was a randomized, double-blind, placebo-controlled Phase 2 trial that enrolled 126 patients with NASH and liver fibrosis stages F1 through F3.[1] Participants were randomized to receive **Clesacostat** 5 mg, **Clesacostat** 20 mg, or a placebo once daily for 12



weeks.[1] The primary endpoints were safety and tolerability, with secondary endpoints including changes in hepatic steatosis and markers of fibrosis.[5]

## Clesacostat Combination Therapy Trial (MIRNA - NCT04321031) Workflow



Click to download full resolution via product page



Workflow for the MIRNA Phase 2 combination therapy trial.

Methodology: This Phase 2, randomized, double-blind, double-dummy study enrolled adults with biopsy-confirmed NASH and fibrosis stages F2-F3.[6] Participants were randomized to receive various doses of Ervogastat as monotherapy, a combination of Ervogastat and **Clesacostat**, or a placebo for 48 weeks.[6] The primary endpoint was the proportion of participants achieving either NASH resolution without worsening of fibrosis or at least a one-stage improvement in fibrosis without worsening of NASH.[6]

#### **Comparative Efficacy with Other NASH Therapies**

The following tables summarize the efficacy of other prominent NASH therapies from their respective clinical trials. This provides a broader context for evaluating **Clesacostat**'s potential.

#### Resmetirom (MAESTRO-NASH Trial)

Resmetirom is a thyroid hormone receptor-β selective agonist.

| Endpoint (at 52 weeks)                                                     | Placebo | Resmetirom 80 mg | Resmetirom 100<br>mg |
|----------------------------------------------------------------------------|---------|------------------|----------------------|
| NASH Resolution with<br>No Worsening of<br>Fibrosis                        | 9.7%    | 25.9%[7]         | 29.9%[7]             |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NAFLD Activity Score | 14.2%   | 24.2%[7]         | 25.9%[7]             |

#### Obeticholic Acid (REGENERATE Trial)

Obeticholic acid is a farnesoid X receptor (FXR) agonist.



| Endpoint (at 18 months)                                    | Placebo | Obeticholic Acid 10<br>mg | Obeticholic Acid 25<br>mg |
|------------------------------------------------------------|---------|---------------------------|---------------------------|
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 9.6%    | -                         | 22.4%[8]                  |
| NASH Resolution with<br>No Worsening of<br>Fibrosis        | 3.5%    | -                         | 6.5%[9]                   |

### **Lanifibranor (NATIVE Trial)**

Lanifibranor is a pan-PPAR (peroxisome proliferator-activated receptor) agonist.

| Endpoint (at 24 weeks)                              | Placebo | Lanifibranor 800<br>mg | Lanifibranor 1200<br>mg                   |
|-----------------------------------------------------|---------|------------------------|-------------------------------------------|
| NASH Resolution with<br>No Worsening of<br>Fibrosis | -       | -                      | Statistically significant vs. placebo[10] |
| Fibrosis Improvement with No Worsening of NASH      | -       | -                      | Statistically significant vs. placebo[10] |

Note: Specific percentages for Lanifibranor were presented using different statistical methods; for consistency, the qualitative outcome is noted.

#### **Semaglutide (Phase 2 Trial)**

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist.



| Endpoint (at<br>72 weeks)                                  | Placebo | Semaglutide<br>0.1 mg | Semaglutide<br>0.2 mg | Semaglutide<br>0.4 mg                               |
|------------------------------------------------------------|---------|-----------------------|-----------------------|-----------------------------------------------------|
| NASH Resolution with No Worsening of Fibrosis              | 17%     | 40%[11]               | 36%[11]               | 59%[11]                                             |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 33%     | -                     | -                     | 43% (not statistically significant vs. placebo)[11] |

### **Summary and Future Directions**

**Clesacostat**, particularly in combination with Ervogastat, has demonstrated promising efficacy in achieving MASH resolution in patients with F2-F3 fibrosis. While the combination did not show a significant improvement in fibrosis within the 48-week trial period, the marked effect on MASH resolution is a positive indicator. A notable side effect of ACC inhibition is an increase in serum triglycerides, which was observed in both the monotherapy and combination trials for **Clesacostat**.

Direct comparisons with other NASH therapies are challenging due to differences in trial design, patient populations, and primary endpoints. However, the data presented provides a valuable overview of the current landscape of NASH drug development.

As there is currently no data on **Clesacostat** in patients who have not responded to other NASH therapies, future studies in this specific population would be highly valuable to determine its place in the evolving treatment paradigm for this complex disease. Researchers and clinicians will be keenly awaiting the results of longer-term studies to assess the impact of **Clesacostat** on fibrosis and other clinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Gilead reports Phase II data of GS-0976 for nonalcoholic steatohepatitis Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Gilead Announces Phase 2 Results for GS-0976 in Nonalcoholic Steatohepatitis (NASH)
   [natap.org]
- 3. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS -Digestive Disease Week [ddw.digitellinc.com]
- 9. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 11. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Clesacostat in Nonalcoholic Steatohepatitis (NASH): A
  Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8194134#clesacostat-s-efficacy-in-patients-non-responsive-to-other-nash-therapies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com